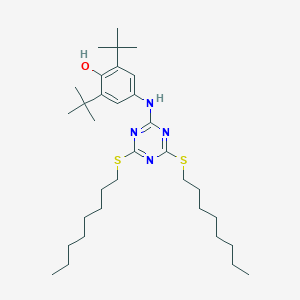

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

Descripción general

Descripción

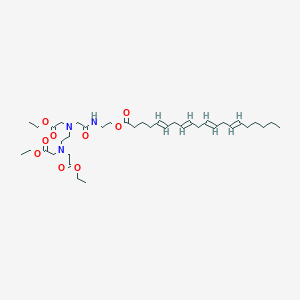

“4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol” is a chemical compound with the CAS Number: 991-84-4 . It has a molecular weight of 588.97 and its IUPAC name is 4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol .

Synthesis Analysis

The synthesis of this compound involves adding solvents into a reaction container, lowering the temperature to a value below -5 DEG C, and adding cyanuric chloride and octanethiol according to a mol ratio being 1:1.95-2.05 .

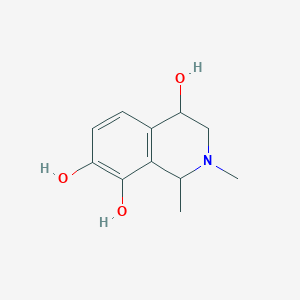

Molecular Structure Analysis

The molecular formula of this compound is C33H56N4OS2 . The monoisotopic mass is 588.389526 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 670.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 102.1±3.0 kJ/mol and a flash point of 359.4±34.3 °C . The index of refraction is 1.559 . It has 5 H bond acceptors, 2 H bond donors, and 20 freely rotating bonds .

Aplicaciones Científicas De Investigación

Elastomer Stabilization

Irganox 565 is extensively used as a post-polymerization process stabilizer for unsaturated elastomers . It is highly effective in preventing gel formation, maintaining polymer color, and preventing changes to molecular weight, such as Mooney viscosity. This makes it ideal for use in polybutadiene, polyisoprene, emulsion styrene butadiene, nitrile rubber, carboxylated SBR Latex, and styrenic block copolymers like SBS and SIS.

Adhesives and Tackifiers

In the adhesives industry, Irganox 565 serves as an antioxidant for hot melt and solvent-based adhesives . It is also used in natural and synthetic tackifier resins, where it contributes to the stability and longevity of the adhesive properties.

Polymer Protection

For polymers such as EPDM, ABS, high impact polystyrene, polyamides, and polyolefins , Irganox 565 provides long-term thermal stabilization . Its low volatility ensures that it is not lost during polymer processing, drying, or storage, thus extending the life of these materials.

Food Packaging Safety

Irganox 565 is analyzed for its presence in food packaging materials to ensure safety and compliance with regulations . Its quantification in food simulants is crucial for assessing the risk of chemicals migrating into foods and beverages from food contact materials.

Antioxidant Efficiency

Due to its high molecular weight and multifunctional nature, Irganox 565 is highly effective at low concentrations, matching the performance of other stabilizers at higher levels . This efficiency makes it a cost-effective option in various applications.

Non-Staining Characteristic

The non-staining property of Irganox 565 is particularly valuable in applications where maintaining the aesthetic quality of the product is essential. It does not impart any color to the end product, which is beneficial for clear or light-colored materials .

Low Melting Point

With a melting range of 91 – 96 °C , Irganox 565 can be easily dispersed in elastomeric substrates by commonly used melt compounding techniques . This property also allows for its incorporation into process streams by dissolving in suitable organic solvents or aromatic extender oils.

Environmental Resistance

Irganox 565 imparts resistance to environmental stressors such as heat and oxygen, which can cause degradation of materials. Its antioxidant properties help in preserving the integrity and performance of materials exposed to harsh conditions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Irganox 565, a high molecular weight liquid antioxidant, is primarily used in synthetic rubbers such as butadiene rubber, styrene-butadiene rubber, ethylene-propylene rubber, and nitrile rubber . It plays a crucial role in enhancing the stability of plastics or synthetic rubbers .

Mode of Action

It is known to exert its antioxidant effects by reacting with and neutralizing free radicals, thereby preventing the oxidative degradation of the polymer matrix .

Biochemical Pathways

As an antioxidant, it likely interacts with the oxidative stress pathways within the synthetic rubber matrix, neutralizing free radicals and preventing oxidative damage .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability in these solvents .

Result of Action

The primary result of Irganox 565’s action is the prevention of oxidative degradation in synthetic rubbers and plastics. This enhances the stability and longevity of these materials, making them more durable and resistant to environmental stressors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Irganox 565. For instance, exposure to heat, light, or certain chemicals can increase the rate of oxidation in the material, thereby increasing the demand for antioxidants like Irganox 565 . Furthermore, the compound’s effectiveness can be influenced by the specific type of synthetic rubber or plastic in which it is used .

Propiedades

IUPAC Name |

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLSTWVLSWCGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052662 | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol | |

CAS RN |

991-84-4 | |

| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irganox 565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is Irganox 565 in stabilizing dammar picture varnishes?

A: While initial research suggested Irganox 565 could reduce yellowing in dammar varnish films [], further investigation revealed its limitations. The antioxidant breaks down rapidly under light exposure, both in accelerated aging tests and natural settings []. This degradation leads to the formation of colored byproducts, ironically increasing yellowing during combined light and heat aging. Therefore, despite its initial promise, Irganox 565 is not recommended for stabilizing dammar varnishes [].

Q2: In what applications has Irganox 565 shown promise as an effective antioxidant?

A: Irganox 565 demonstrates strong antioxidant capabilities in polymers, particularly Acrylonitrile Butadiene Styrene (ABS) copolymers []. Chemiluminescence studies confirm its efficiency in protecting against thermooxidative degradation initiated by di-benzoyl peroxide []. This protection translates to improved material performance, as evidenced by enhanced impact strength []. Additionally, Irganox 565 effectively stabilizes hydroxyl-terminated polybutadiene against oxidative cross-linking during storage at elevated temperatures [].

Q3: How can researchers analyze and quantify Irganox 565 in complex matrices?

A: Several analytical methods have been developed for Irganox 565 detection and quantification. High-performance liquid chromatography (HPLC) coupled with Fourier-transform infrared (FTIR) spectrometry allows for the separation and identification of Irganox 565 in mixtures []. For analyzing potential migration from plastic materials into milk, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with liquid-liquid extraction and low-temperature purification offers a sensitive and accurate method []. Accelerated solvent extraction coupled with electrospray ionization-triple quadrupole mass spectrometry (ASE-ESI-MS/MS) provides a rapid method for both qualitative and semi-quantitative determination of Irganox 565 in polymer matrices [].

Q4: Does the use of Irganox 565 in food contact materials raise any safety concerns?

A: To address potential migration risks, researchers have investigated the solubility of Irganox 565 in various food simulants defined by European Union regulations []. While solubility in most simulants remained below specific migration limits, high solubility in fat simulating simulants (D2) necessitates careful consideration of its use in fatty food contact applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.